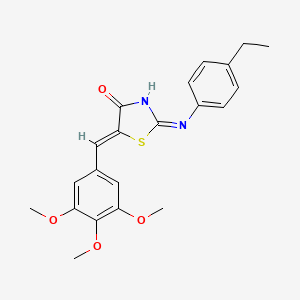

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEQYWGJESTIPV-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one , with CAS number 348575-70-2 , belongs to the thiazolidin-4-one class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O4S , with a molecular weight of approximately 398.48 g/mol . It features a thiazolidinone ring, which is significant for its biological activities.

Antibacterial Activity

Research indicates that thiazolidin-4-one derivatives exhibit notable antibacterial properties. A study on related compounds showed that modifications on the phenyl group significantly influenced their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, various thiazolidin-4-one derivatives were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with specific substituents exhibited enhanced antibacterial activity:

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |

| 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one | Not yet tested | N/A | N/A |

These findings suggest that the presence of electron-withdrawing groups enhances the antibacterial properties of thiazolidinones .

Antioxidant Activity

Antioxidant assays using the ABTS radical cation decolorization method indicated that thiazolidinone derivatives possess significant antioxidant properties. The presence of methoxy and ethyl groups on the phenyl ring contributed to higher inhibition percentages.

Antioxidant Assay Results

The antioxidant activity of several thiazolidinone derivatives was evaluated:

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |

| 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one | To be determined |

The results indicate that structural modifications can lead to improved antioxidant activity .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer activities in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Anticancer Potential

A recent study highlighted the anticancer effects of thiazolidinones on different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 (Colon cancer) | <10 |

| 2-(Ethyl-phenylimino)-5-(3,4-dimethoxy-benzylidene)-thiazolidin-4-one | H460 (Lung cancer) | <20 |

These results emphasize the potential of thiazolidinones as anticancer agents and warrant further investigation into their mechanisms .

Anti-inflammatory Activity

Some derivatives have also been screened for anti-inflammatory properties. The synthesis of these compounds often leads to significant reductions in inflammation markers in vitro.

Anti-inflammatory Effects

In vitro studies demonstrated that certain thiazolidinones significantly reduced pro-inflammatory cytokines in cell cultures:

| Compound | Cytokine Reduction (%) |

|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 70 |

| 2-(Ethyl-phenylimino)-5-(3,4-dimethoxy-benzylidene)-thiazolidin-4-one | 65 |

These findings suggest that structural modifications can enhance anti-inflammatory effects .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer activities. The incorporation of the 3,4,5-trimethoxybenzylidene moiety is particularly noteworthy as it is structurally similar to components found in known anticancer agents such as combretastatin A-4 and colchicine . These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Research has shown that derivatives of thiazolidinone can exhibit significant activity against a range of bacterial strains. This activity is attributed to their ability to interfere with bacterial cell wall synthesis and function . For instance, compounds derived from 2-imino-4-thiazolidinones have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiazolidinone derivatives, including those with the 3,4,5-trimethoxybenzylidene group, demonstrated their effectiveness against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effectiveness of various thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Chemical Reactions Analysis

Thiazolidin-4-One Core Formation

-

Starting Material : 4-Ethyl-phenylthiourea reacts with ethyl chloroacetate in ethanol (95%) under reflux with sodium acetate as a base .

-

Mechanism : Nucleophilic substitution at the chloroacetate’s α-carbon by the thiourea’s sulfur atom, followed by cyclization to form the thiazolidin-4-one ring .

-

Reaction Time : 2.5–4 hours (electron-donating groups like ethyl reduce reaction time compared to electron-withdrawing substituents) .

Knoevenagel Condensation

-

Reagents : 3,4,5-Trimethoxybenzaldehyde, piperidine, and glacial acetic acid in anhydrous toluene under Dean-Stark conditions .

-

Mechanism : Base-catalyzed condensation between the active methylene group (C-5 of thiazolidinone) and the aldehyde, followed by dehydration to form the benzylidene derivative .

-

Yield : ~62–93% depending on substituent steric/electronic effects .

Alternative Method Using Ionic Liquids

-

Catalyst : Basic ionic liquid [bmIm]OH enhances reaction efficiency (yield >80%) by acting as both solvent and catalyst .

Structural and Spectral Characterization

Key spectral data for the compound include:

Substituent Effects on Reactivity

-

Electron-Donating Groups (e.g., Methoxy) : Accelerate Knoevenagel condensation due to enhanced electrophilicity of the aldehyde .

-

Steric Effects : The 3,4,5-trimethoxy substitution on the benzylidene group minimizes steric hindrance, favoring high yields .

-

Reaction Time Correlation :

Reaction Optimization

-

Temperature : Reflux (~110°C) ensures efficient dehydration .

-

Catalyst : Piperidine/acetic acid synergistically enhance enolate formation and proton transfer .

-

Solvent : Toluene facilitates azeotropic water removal, driving the reaction to completion .

Stability and Byproduct Analysis

-

Isomerization : The (Z)-isomer predominates due to thermodynamic stability .

-

Byproducts : Trace amounts of unreacted aldehyde or dimerization products observed in HPLC .

This compound’s reactivity profile highlights the critical role of substituent electronics in thiazolidinone chemistry, with applications in medicinal chemistry and materials science. Experimental protocols and spectral benchmarks provided here align with peer-reviewed methodologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous thiazolidin-4-one derivatives is provided below, focusing on substituent effects , biological potency , and mechanistic insights .

Table 1: Structural and Activity Comparison

Key Observations:

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., nitro in ) reduce potency compared to electron-donating groups (e.g., methoxy in ), likely due to altered electronic interactions with biological targets.

- The 3,4,5-trimethoxybenzylidene group in the target compound may enhance antitumor activity by mimicking combretastatin’s tubulin-binding motif .

Role of the Imino Group: Morpholinoimino (e.g., ) and thiazolylimino (e.g., ) substituents improve solubility and target specificity compared to the ethylphenylimino group, which prioritizes lipophilicity .

Mechanistic Diversity: Compounds with thioxo groups (e.g., ) exhibit antimicrobial activity via membrane disruption, while benzylidenehydrazono derivatives (e.g., ) induce apoptosis in cancer cells.

Q & A

Q. What is the standard synthetic route for 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one?

The compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a thiazolidin-4-one precursor (e.g., 2-(4-ethylphenylimino)thiazolidin-4-one) in acetic acid with ammonium acetate as a catalyst. The reaction typically involves refluxing for 2–7 hours, followed by recrystallization from ethanol or DMF-acetic acid mixtures . Key steps include:

- Equimolar mixing of aldehyde and thiazolidinone derivatives.

- Use of sodium acetate or ammonium acetate to drive imine/enamine formation.

- Monitoring by TLC (e.g., 20% ethyl acetate/hexane).

- Purification via recrystallization or column chromatography.

Q. How can the purity and structure of this compound be validated experimentally?

- Spectroscopic characterization :

- IR : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C=S (1200–1250 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and thiazolidinone ring carbons (δ 170–180 ppm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial activity : Use agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi .

- Antioxidant potential : DPPH/ABTS radical scavenging assays at concentrations of 10–100 μM .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (acetic acid, ethanol) solvents to stabilize intermediates. achieved higher yields in DMF-acetic acid mixtures .

- Catalyst variation : Test bases like piperidine or K₂CO₃ instead of ammonium acetate to enhance imine formation .

- Temperature control : Lower temperatures (60–80°C) may reduce side reactions, while higher temperatures (reflux) accelerate condensation .

- Stereoselectivity : Use chiral auxiliaries or asymmetric catalysis to favor Z- or E-benzylidene isomers, confirmed by NOESY NMR .

Q. What computational methods can predict its binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hemoglobin subunits (e.g., PDB ID: 1HHO) or kinases (e.g., CDK1) .

- MD simulations : Analyze stability of ligand-protein complexes (50–100 ns trajectories) in GROMACS or AMBER .

- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can conflicting data on antimicrobial activity across studies be resolved?

- Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility .

- Structural analogs : Compare activity of 3,4,5-trimethoxy vs. 4-hydroxy-3-iodo derivatives () to identify substituent-dependent trends .

- Synergistic studies : Test combinations with antibiotics (e.g., ampicillin) to overcome resistance mechanisms .

Q. What advanced techniques elucidate its mechanism of action in anticancer studies?

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .

- Western blotting : Quantify expression of apoptosis markers (Bax, Bcl-2) and stress-response proteins (p53, PARP) .

- Metabolomics : Use LC-MS to track changes in ATP, NADH, and ROS levels in response to treatment .

Methodological Notes

- Synthetic Challenges : The 3,4,5-trimethoxybenzylidene group may sterically hinder condensation; pre-activation of the aldehyde (e.g., as a Schiff base) could improve reactivity .

- Data Interpretation : Conflicting bioactivity results may arise from impurities or isomerization; always validate compound integrity via HPLC before testing .

- Safety Protocols : Handle acetic acid and DMF in fume hoods with PPE (gloves, goggles) due to toxicity and flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.